molecular formula C10H19NO3 B196278 2-Octanamidoacetic acid CAS No. 14246-53-8

2-Octanamidoacetic acid

Cat. No.: B196278
CAS No.: 14246-53-8
M. Wt: 201.26 g/mol
InChI Key: SAVLIIGUQOSOEP-UHFFFAOYSA-N
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Description

2-Octanamidoacetic acid, also known as N-(1-oxooctyl)glycine, is a biochemical reagent with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is a derivative of glycine, where the amino group is substituted with an octanoyl group. It appears as a white to off-white crystalline powder and is known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octanamidoacetic acid can be synthesized through the reaction of glycine with octanoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically involves dissolving glycine in water, adding sodium hydroxide, and then slowly adding octanoyl chloride with vigorous stirring. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Octanamidoacetic acid undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield octanoic acid and glycine.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Octanoic acid and glycine.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Octanamidoacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octanamidoacetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The octanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins, thereby modulating their function .

Comparison with Similar Compounds

  • N-Octanoylglycine
  • Capryloyl glycine
  • N-Capryloylglycine

Comparison: 2-Octanamidoacetic acid is unique due to its specific structure, which combines the properties of glycine and octanoic acid. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and biological activity. Its unique amide bond and octanoyl group make it a versatile compound for various applications .

Properties

IUPAC Name

2-(octanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLIIGUQOSOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065736
Record name Glycine, N-(1-oxooctyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capryloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14246-53-8
Record name Capryloylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14246-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Capryloyl glycine
Source ChemIDplus
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Record name Glycine, N-(1-oxooctyl)-
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Record name Glycine, N-(1-oxooctyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxooctyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.641
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Record name CAPRYLOYL GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY5YO42NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Capryloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Glycine (20 mmol) was reacted with octanoyl chloride (22 mmol) in the presence of NaOH (40 mmol) in a mixture of water and ether using the method described in Example 1 Part A. The crude crystalline product (3.06 g, 76%) was recrystallized from EtOAc (15 ml) to give the title compound (1.11 g, 28%), m.p. 105-107° C.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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